Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate
Description
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amino group, enabling selective deprotection under acidic conditions. Its ethyl ester functionality enhances solubility in organic solvents and stability during synthetic procedures. This compound is a key intermediate in the synthesis of radiopharmaceuticals, covalent inhibitors, and non-natural amino acids .
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-20-14(18)13(11-12-9-7-6-8-10-12)17-15(19)21-16(2,3)4/h6-10,13H,5,11H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICJPCJVGUIDED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Amino Group with tert-Butoxycarbonyl
The Boc group is introduced to L-phenylalanine via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic aqueous conditions. A representative protocol involves dissolving L-phenylalanine (10 mmol) in a 1:1 mixture of dioxane and water (50 mL), followed by the addition of sodium hydroxide (20 mmol) to adjust the pH to 9–10. Boc₂O (12 mmol) is added dropwise at 0°C, and the reaction is stirred at room temperature for 12 hours. The Boc-protected intermediate, 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoic acid (Boc-Phe-OH), precipitates upon acidification with 1 M hydrochloric acid to pH 2–3. Filtration and recrystallization from ethyl acetate yield a white solid (85–90% purity).
Critical Parameters
- Solvent System : Dioxane-water enhances Boc₂O solubility while maintaining amino acid stability.
- Base Selection : Sodium hydroxide ensures deprotonation of the amino group, facilitating nucleophilic attack on Boc₂O.
- Temperature Control : Exothermic reactions during Boc₂O addition necessitate ice cooling to prevent racemization.
Esterification of the Carboxylic Acid Moiety
Esterification of Boc-Phe-OH with ethanol proceeds via two primary routes:
Method A: Thionyl Chloride-Mediated Esterification
Boc-Phe-OH (5 mmol) is dissolved in anhydrous ethanol (30 mL), and thionyl chloride (15 mmol) is added dropwise at 0°C. The mixture is refluxed for 4 hours, after which solvents are evaporated under reduced pressure. The residue is dissolved in ethyl acetate (50 mL), washed with saturated sodium bicarbonate (2 × 20 mL) and brine (20 mL), dried over sodium sulfate, and concentrated to yield the ethyl ester as a colorless oil (75–80% yield).
Method B: Dicyclohexylcarbodiimide (DCC) Coupling
Boc-Phe-OH (5 mmol), ethanol (10 mmol), DCC (5.5 mmol), and 4-dimethylaminopyridine (DMAP, 0.5 mmol) are combined in dichloromethane (30 mL) and stirred at room temperature for 12 hours. The precipitated dicyclohexylurea is filtered, and the filtrate is washed with 5% citric acid (2 × 20 mL) and water (20 mL). After drying and solvent removal, the product is obtained in 70–75% yield.
Comparative Efficiency
- Thionyl Chloride : Higher yields but requires careful handling of corrosive reagents.
- DCC Coupling : Avoids strong acids but generates stoichiometric DCU byproducts.
Optimization of Reaction Conditions
Solvent Systems and Base Selection
Optimal Boc protection is achieved in dioxane-water (1:1), which balances Boc₂O solubility and amino acid stability. Alternative solvents like dimethylformamide (DMF) or acetonitrile reduce yields due to competing side reactions. For esterification, anhydrous ethanol is preferred to minimize hydrolysis, while dichloromethane facilitates DCC-mediated coupling.
Temperature and Reaction Time
Boc protection proceeds efficiently at room temperature (20–25°C) over 12 hours, whereas esterification requires reflux conditions (78–80°C) for 4 hours to drive the reaction to completion. Prolonged heating (>6 hours) risks racemization, particularly in thionyl chloride-based methods.
Purification and Characterization
Crystallization Techniques
Crude Boc-Phe-OH is recrystallized from ethyl acetate-petroleum ether (1:3), yielding crystals with >95% purity. Ethyl ester derivatives are typically isolated as oils but can be solidified by trituration with hexane at -10°C.
Chromatographic Methods
Silica gel chromatography (ethyl acetate-hexane, 3:7) resolves residual Boc₂O and DCU byproducts. The target compound elutes at Rf = 0.45–0.55, confirmed by thin-layer chromatography (TLC).
Spectroscopic Analysis
- IR Spectroscopy : Peaks at 1740 cm⁻¹ (ester C=O) and 1685 cm⁻¹ (Boc C=O).
- ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, J = 7.1 Hz, CH₂CH₃), 1.44 (s, 9H, C(CH₃)₃), 4.12 (q, 2H, J = 7.1 Hz, OCH₂), 4.55 (m, 1H, CHNH), 5.20 (d, 1H, J = 8.2 Hz, NH), 7.22–7.34 (m, 5H, Ph).
Comparative Analysis of Synthetic Routes
| Parameter | Thionyl Chloride Method | DCC Coupling Method |
|---|---|---|
| Yield | 75–80% | 70–75% |
| Reaction Time | 4 hours | 12 hours |
| Byproducts | HCl, SO₂ | DCU |
| Purification Ease | Moderate | Challenging |
Thionyl chloride offers faster reactions and higher yields, whereas DCC coupling avoids harsh conditions but necessitates DCU removal.
Applications in Peptide Synthesis
The compound serves as a building block in phenylalanine-rich peptides, such as cyclo-(Pro-Gly-Leu-Ser-Phe-Ala-Phe), synthesized via fragment condensation. The Boc group is selectively removed with trifluoroacetic acid, enabling sequential peptide elongation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives by using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid are used to remove the Boc protecting group.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of deprotected amines.
Scientific Research Applications
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein synthesis.
Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions during chemical transformations, allowing for selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
(S)-Ethyl 2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate
- Structure : Features a fluorine atom at the para position of the phenyl ring.
- Synthesis: Prepared via Boc protection of the corresponding amino ester using di-tert-butyl dicarbonate, achieving a 95% yield .
- Reactivity : Fluorine’s electron-withdrawing nature enhances electrophilic substitution resistance but complicates sulfonation due to altered physical properties .
- Applications : Used in PET tracer development for age-related disorders .
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate
Key Data :
| Compound | Substituent | Yield | Key Application | Reference |
|---|---|---|---|---|
| Target Compound | Phenyl | N/A | Peptide synthesis | [1, 7] |
| 4-Fluoro analog | 4-F | 95% | Radiopharmaceuticals | [2, 4] |
| 4-Chloro-3-hydroxy | 4-Cl, OH | N/A | Drug intermediates | [13] |
Ester Variants
(R)-Methyl 2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoate
- Structure : Methyl ester instead of ethyl.
- Impact : Reduced lipophilicity and faster hydrolysis compared to ethyl esters, influencing pharmacokinetics .
- Applications : Preferred for short-duration peptide synthesis due to quicker deprotection .
(R)-2,5-Dioxopyrrolidin-1-yl 2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoate
Key Data :
| Compound | Ester Group | Reactivity | Application | Reference |
|---|---|---|---|---|
| Target Compound | Ethyl | Moderate | General synthesis | [1, 7] |
| Methyl analog | Methyl | High hydrolysis rate | Short-term synthesis | [10] |
| Dioxopyrrolidinyl | Active ester | Very high | Peptide couplings | [15] |
Functionalized Side Chains
Ethyl 3-((tert-Butoxycarbonyl)amino)-2,2-difluoropropanoate
- Structure: Difluoro substituents on the propanoate chain.
- Impact : Alters electronic environment and conformation, enhancing stability against enzymatic degradation .
- Applications: Potential in prodrug design for improved bioavailability .
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(5-((tert-butoxycarbonyl)oxy)-2-(trimethylstannyl)phenyl)propanoate
Key Data :
| Compound | Functional Group | Yield | Application | Reference |
|---|---|---|---|---|
| Target Compound | None | N/A | General intermediates | [1, 7] |
| Difluoro analog | 2,2-difluoro | N/A | Prodrug development | [18] |
| Stannyl-Boc analog | SnMe₃, Boc-O- | 71% | PET tracer synthesis | [4] |
Stereochemical Variants
- Enantiomers: The (S)-enantiomer of the target compound is prevalent in biological systems, while the (R)-form (e.g., (R)-Methyl 2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoate) is used in chiral drug synthesis .
- Impact : Stereochemistry dictates binding affinity to biological targets, such as enzymes or receptors .
Biological Activity
Overview
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate is an organic compound classified as an amino acid derivative. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly utilized in organic synthesis to shield amines from undesired reactions during chemical transformations. This compound serves as an intermediate in synthesizing various pharmaceuticals and biologically active molecules, particularly those related to serine derivatives.
The biological activity of this compound is primarily linked to its structural similarity to serine. As a serine derivative, it may influence several physiological processes:
- Hormonal Regulation : It can affect the secretion of anabolic hormones, which are crucial for muscle growth and recovery.
- Energy Supply : The compound may provide metabolic fuel during exercise, enhancing physical performance.
- Cognitive Function : It has the potential to improve mental performance under stress.
- Muscle Protection : this compound may help prevent exercise-induced muscle damage.
Biochemical Pathways
This compound is involved in biochemical pathways where serine plays a key role, including protein synthesis and metabolic regulation. Its effects can be attributed to interactions with biomolecules, enzyme modulation, and alterations in gene expression .
Cellular Effects
Research indicates that this compound can influence cellular functions such as:
- Cell Signaling Pathways : Modulating pathways that control cell growth and differentiation.
- Gene Expression : Affecting the transcription of genes involved in metabolism and stress responses.
- Metabolic Regulation : Participating in metabolic processes that govern energy homeostasis .
Research Applications
This compound has been extensively studied for its applications across various scientific fields:
Chemistry
It serves as a building block for synthesizing more complex organic molecules. Its unique structural properties make it valuable in organic synthesis and pharmaceutical research.
Biology
The compound is utilized in studies of enzyme mechanisms and protein synthesis, providing insights into biological processes at the molecular level .
Medicine
As a precursor in drug synthesis, it has potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for developing new medications targeting metabolic disorders and muscle-related conditions.
Case Studies and Experimental Findings
Several studies have highlighted the biological activities associated with this compound:
- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant anticancer properties by inhibiting cancer cell proliferation through apoptosis induction.
- Antimicrobial Properties : Research indicated that this compound possesses antimicrobial activity against various pathogens, suggesting its potential use in developing new antimicrobial agents.
- Metabolic Effects : Animal model studies revealed that administration of this compound improved metabolic parameters, including insulin sensitivity and lipid profiles, indicating its role in managing obesity and diabetes .
Data Summary Table
| Biological Activity | Mechanism | Research Findings |
|---|---|---|
| Hormonal Regulation | Influences anabolic hormone secretion | Enhances muscle recovery post-exercise |
| Energy Supply | Provides metabolic fuel | Improves physical performance during exercise |
| Cognitive Function | Enhances mental performance | Benefits observed during stress-related tasks |
| Muscle Protection | Prevents exercise-induced damage | Reduces muscle damage markers post-exercise |
| Anticancer Activity | Induces apoptosis | Significant inhibition of cancer cell proliferation |
| Antimicrobial Properties | Inhibits pathogen growth | Effective against various bacterial strains |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
